molecular formula C5H11O5P B3061236 Ethyl sodium (ethoxycarbonyl)phosphonate CAS No. 72304-94-0

Ethyl sodium (ethoxycarbonyl)phosphonate

Cat. No.: B3061236
CAS No.: 72304-94-0
M. Wt: 182.11 g/mol
InChI Key: GBHHYGCUMKFRMT-UHFFFAOYSA-N
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Description

Ethyl sodium (ethoxycarbonyl)phosphonate is an organophosphorus compound with the molecular formula C5H10NaO5P. It is a sodium salt of ethyl (ethoxycarbonyl)phosphonate and is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

Ethyl sodium (ethoxycarbonyl)phosphonate is a type of phosphonate, a class of compounds that are known to mimic phosphates and carboxylates of biological molecules . Phosphonates are often used to inhibit enzymes that utilize various phosphates as substrates

Mode of Action

Phosphonates in general are known to act as inhibitors of enzymes that utilize phosphates as substrates . They achieve this by mimicking the structure of the substrate, thereby blocking the enzyme’s active site . This prevents the enzyme from catalyzing its normal reaction, leading to an alteration in the metabolic pathway.

Biochemical Pathways

Phosphonates, including this compound, are involved in various biochemical pathways. They are known to inhibit enzymes that utilize phosphates, thereby affecting the corresponding metabolic pathways . For instance, they can interfere with the pathways involving phosphoenolpyruvate (PEP), a key intermediate in several biochemical pathways

Pharmacokinetics

Phosphonates in general are known to have unique pharmacokinetic properties due to their structural similarity to biological phosphates . They are often transformed into appropriate prodrugs to improve their pharmacokinetic properties, such as bioavailability .

Result of Action

As a phosphonate, it is likely to inhibit enzymes that utilize phosphates, leading to alterations in the corresponding metabolic pathways . This can result in a variety of downstream effects, depending on the specific pathways and cells involved.

Action Environment

The action of this compound, like other phosphonates, can be influenced by various environmental factors. Additionally, the stability and efficacy of phosphonates can be affected by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl sodium (ethoxycarbonyl)phosphonate can be synthesized through the reaction of ethyl phosphonic acid with sodium ethoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

C2H5P(O)(OH)2+NaOEtC2H5P(O)(OEt)ONa+H2O\text{C2H5P(O)(OH)2} + \text{NaOEt} \rightarrow \text{C2H5P(O)(OEt)ONa} + \text{H2O} C2H5P(O)(OH)2+NaOEt→C2H5P(O)(OEt)ONa+H2O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl sodium (ethoxycarbonyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out using water or aqueous acids.

    Substitution: Common reagents include halides and other nucleophiles.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Ethyl phosphonic acid and sodium hydroxide.

    Substitution: Various substituted phosphonates.

    Oxidation: Phosphonic acids and their derivatives.

    Reduction: Reduced phosphorus compounds.

Scientific Research Applications

Ethyl sodium (ethoxycarbonyl)phosphonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Sodium ethyl phosphonate
  • Ethyl phosphonic acid
  • Sodium phosphinate

Uniqueness

Ethyl sodium (ethoxycarbonyl)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ethoxycarbonyl group provides additional reactivity compared to simpler phosphonates, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

ethoxy(ethoxycarbonyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O5P/c1-3-9-5(6)11(7,8)10-4-2/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHHYGCUMKFRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)P(=O)(O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O5P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993093
Record name Ethyl ethoxy(hydroxy)oxo-lambda~5~-phosphanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72305-10-3, 72304-94-0
Record name Ethoxy(ethoxycarbonyl)phosphinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072305103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl ethoxy(hydroxy)oxo-lambda~5~-phosphanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHOXY(ETHOXYCARBONYL)PHOSPHINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PMH3X6SZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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